molecular formula C20H18ClN3O4 B7707819 ETHYL 4-{3-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDO}BENZOATE

ETHYL 4-{3-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDO}BENZOATE

Cat. No.: B7707819
M. Wt: 399.8 g/mol
InChI Key: YXUCSGLPVCZNBO-UHFFFAOYSA-N
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Description

ETHYL 4-{3-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDO}BENZOATE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{3-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDO}BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds

    Formation of 1,2,4-Oxadiazole Ring: This step often involves the reaction of a nitrile with a hydrazine derivative under acidic or basic conditions.

    Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction, where a suitable chlorinated aromatic compound reacts with the oxadiazole intermediate.

    Formation of Benzoate Ester: The final step involves esterification, where the benzoic acid derivative reacts with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{3-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under strong oxidizing conditions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the aromatic rings, while reduction can lead to the formation of reduced heterocycles.

Scientific Research Applications

ETHYL 4-{3-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDO}BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which ETHYL 4-{3-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDO}BENZOATE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring and chlorophenyl group are key functional groups that enable binding to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-[(3-(3-CHLOROPHENYL)-2-{[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}ACRYLOYL)AMINO]BENZOATE
  • ETHYL 4-(3-(4-CHLOROPHENYL)UREIDO)BENZOATE

Uniqueness

ETHYL 4-{3-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDO}BENZOATE is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

ethyl 4-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4/c1-2-27-20(26)14-5-9-16(10-6-14)22-17(25)11-12-18-23-19(24-28-18)13-3-7-15(21)8-4-13/h3-10H,2,11-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUCSGLPVCZNBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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